molecular formula C15H19N3O3S2 B2913964 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865180-18-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2913964
CAS No.: 865180-18-3
M. Wt: 353.46
InChI Key: URSUWHQTYOKCEW-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is a synthetic organic compound featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl group at position 6, and a pentanamide moiety attached via an imine linkage in the Z-configuration. The molecular formula of this compound is C₁₆H₁₉N₃O₃S₂ (inferred from structural analogs), with a molecular weight of approximately 389.5 g/mol (calculated). Key functional groups include:

  • Sulfamoyl (-SO₂NH₂): Enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding in pharmacological contexts.
  • Allyl (-CH₂CH=CH₂): Introduces reactivity for further functionalization (e.g., click chemistry) .
  • Pentanamide: A five-carbon acyl chain that modulates lipophilicity and membrane permeability compared to shorter or aromatic analogs .

Structural analogs, such as (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (CAS 887203-58-9), share the benzo[d]thiazole scaffold but differ in substituents, such as the 4-(methylsulfonyl)benzamide group, which increases molecular weight (451.5 g/mol) and alters electronic properties .

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUWHQTYOKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O3S, with a molecular weight of 419.5 g/mol. The compound features several key structural elements that contribute to its biological activity:

FeatureDescription
Molecular FormulaC18H17N3O3S
Molecular Weight419.5 g/mol
Key Functional GroupsThiazole ring, sulfonamide, allyl group

Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, functioning by inhibiting folate synthesis, which is crucial for bacterial growth. This mechanism is common among sulfonamide derivatives.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial function. Such mechanisms are prevalent in many anticancer agents targeting cellular metabolism and survival pathways.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Similar compounds have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating bacterial infections.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit cytotoxic effects on various cancer cell lines. Notably, studies have shown that the compound can trigger apoptosis in human cancer cells, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
  • Antibacterial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound significantly inhibited bacterial growth at low concentrations, supporting its application as an antibacterial agent.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl vs.

Pentanamide vs.

Core Heterocycle : Benzo[d]thiazole derivatives generally exhibit higher metabolic stability than triazole or oxadiazole analogs (e.g., compounds in –2) due to reduced ring strain .

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole derivatives often involves cyclocondensation or nucleophilic substitution. For example, refluxing intermediates with sodium acetate in ethanol (as in Scheme 2 of ) can facilitate cyclization. Optimizing reaction time (e.g., 7–20 hours) and temperature (e.g., 90–250°C) is critical, as seen in similar thiazole syntheses using phosphorous oxychloride at elevated temperatures . Allyl and sulfamoyl groups may require protective strategies to prevent side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are essential for structural confirmation. For purity, HPLC with UV detection (λ = 254 nm) is recommended. Infrared (IR) spectroscopy can verify functional groups like sulfonamide (–SO2_2NH2_2) and amide (–CONH–). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) are effective for recrystallization due to moderate polarity. If solubility is low (<0.6 g/L at 25°C, as in ), dimethyl sulfoxide (DMSO) or acetonitrile can be used, followed by slow diffusion with a non-solvent like hexane .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing the Z-isomer?

  • Methodological Answer : The Z-isomer’s configuration can lead to unexpected coupling patterns. Use 2D NMR (e.g., 1H^1H-1H^1H COSY, NOESY) to confirm spatial proximity of allyl protons and sulfamoyl groups. Computational modeling (DFT or molecular docking) can predict chemical shifts and validate experimental data . For ambiguous cases, compare with X-ray crystallography of analogous compounds .

Q. What strategies are effective in mitigating low yields during the cyclization step of the synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Introduce catalytic bases (e.g., triethylamine) to deprotonate intermediates, or use microwave-assisted synthesis to accelerate kinetics. If allyl group migration occurs, employ orthogonal protecting groups (e.g., tert-butoxycarbonyl) during sulfamoyl introduction .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, and ecotoxicity. Molecular dynamics simulations can assess interactions with biological targets (e.g., enzymes in ). For environmental persistence, calculate half-life in water using Advanced Chemistry Development (ACD/Labs) software .

Q. What experimental designs are optimal for evaluating the compound’s biological activity while minimizing assay interference?

  • Methodological Answer : Use a randomized block design with split-split plots (as in ) to account for variables like concentration and cell type. Include controls with structurally similar but inactive analogs (e.g., benzamide derivatives from ) to isolate target effects. For cytotoxicity, pair MTT assays with flow cytometry to distinguish apoptosis from necrosis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or impurities. Characterize the compound’s solid-state (e.g., XRD, DSC) and compare dissolution profiles in buffered solutions (pH 1.2–7.4). Cross-validate using multiple methods: shake-flask for equilibrium solubility and HPLC for kinetic solubility .

Q. Why might biological activity vary across studies despite identical synthetic protocols?

  • Methodological Answer : Batch-to-batch variability in purity (>95% by HPLC is ideal) or stereochemical composition (Z/E ratio) can alter activity. Validate isomer ratios using chiral chromatography or optical rotation. Replicate assays with independent synthetic batches and use standardized cell lines (e.g., HEK293 or HepG2) .

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